Genistein-d4

Descripción

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473830 | |

| Record name | Genistein-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187960-08-3 | |

| Record name | Genistein-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Genistein-d4: A Technical Guide to its Application as an Internal Standard in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Genistein-d4, its primary application in bioanalytical research, and the broader context of the biological activities of its non-deuterated counterpart, genistein. This document details the role of Genistein-d4 as an internal standard in quantitative mass spectrometry-based assays, provides exemplary experimental protocols, and summarizes key quantitative data. Furthermore, it visualizes the significant signaling pathways modulated by genistein, offering a complete resource for researchers in pharmacology and drug development.

Introduction to Genistein-d4

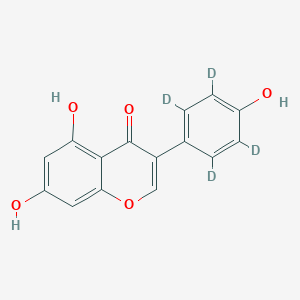

Genistein-d4 is a deuterated form of genistein, a naturally occurring isoflavone found predominantly in soybeans and other legumes. The four hydrogen atoms on the phenyl ring of genistein are replaced with deuterium atoms, resulting in a molecule that is chemically identical to genistein but with a higher molecular weight. This key characteristic makes Genistein-d4 an ideal internal standard for the accurate quantification of genistein in complex biological matrices using mass spectrometry.

Chemical Structure:

-

Genistein: C₁₅H₁₀O₅

-

Genistein-d4: C₁₅H₆D₄O₅

The primary and almost exclusive use of Genistein-d4 in research is as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its role is to correct for the variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative analysis of genistein.

Primary Use in Research: An Internal Standard for Genistein Quantification

The accurate measurement of genistein concentrations in biological samples like plasma, urine, and tissue is crucial for pharmacokinetic, metabolic, and toxicological studies. Genistein-d4 is indispensable for this purpose. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer as the endogenous, non-labeled genistein. By measuring the ratio of the signal from genistein to that of Genistein-d4, a precise quantification of the genistein in the original sample can be achieved.

Experimental Protocol: Quantification of Genistein in Human Plasma using UPLC-MS/MS

This section provides a detailed, representative protocol for the quantification of genistein in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Genistein-d4 as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.

2.1.1. Materials and Reagents

-

Genistein analytical standard

-

Genistein-d4 (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Human plasma (blank, from a drug-free source)

-

Solid-phase extraction (SPE) cartridges

2.1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of genistein and Genistein-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of genistein by serially diluting the stock solution with a methanol:water (1:1, v/v) mixture to cover the desired calibration range (e.g., 1 to 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of Genistein-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

-

Calibration Standards: Spike blank human plasma with the genistein working standard solutions to create a calibration curve with at least six non-zero points. For example, to 90 µL of blank plasma, add 10 µL of each genistein working standard.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.

2.1.3. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the Genistein-d4 internal standard working solution.

-

Vortex the samples for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water to each sample and vortex again.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

2.1.4. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-3.0 min: Linear gradient to 5% A

-

3.0-3.5 min: Hold at 5% A

-

3.5-4.0 min: Return to 95% A

-

4.0-5.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Genistein: m/z 269 → 133

-

Genistein-d4: m/z 273 → 137

-

-

Cone Voltage and Collision Energy: Optimized for each analyte.

2.1.5. Data Analysis

The concentration of genistein in the samples is determined by calculating the peak area ratio of genistein to Genistein-d4 and comparing this ratio to the calibration curve generated from the plasma standards.

Experimental Workflow

Caption: Experimental workflow for the quantification of genistein in plasma.

Quantitative Data Summary

The following table summarizes key validation parameters for bioanalytical methods utilizing Genistein-d4 as an internal standard, as reported in various studies.

| Parameter | Matrix | Method | Value | Reference |

| Extraction Efficiency | Rat Blood | LC/ES-MS | ~85% | [1] |

| Limit of Detection (LOD) | Rat Blood | LC/ES-MS | ~5 nM | [1] |

| Limit of Quantification (LOQ) | Rat Blood | LC/ES-MS | ~15 nM | [1] |

| Inter-assay Precision (RSD) | Rat Blood | LC/ES-MS | 4.5-4.6% | [1] |

| Intra-assay Precision (RSD) | Rat Blood | LC/ES-MS | 3.3-6.7% | [1] |

| Linear Range | Human Serum | HPLC-MS/MS | 7.8-1000.0 ng/mL | |

| Linear Range | Human Urine | HPLC-MS/MS | 39.1-5000.0 ng/mL |

Biological Context: Genistein's Interaction with Signaling Pathways

While Genistein-d4's role is analytical, the impetus for its use stems from the significant biological effects of genistein. Genistein is a phytoestrogen and a potent inhibitor of protein tyrosine kinases, and it modulates a variety of signaling pathways implicated in cellular processes such as growth, proliferation, apoptosis, and inflammation. Understanding these pathways is critical for researchers investigating the therapeutic potential of genistein.

PI3K/Akt Signaling Pathway

Genistein has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting this pathway, genistein can promote apoptosis in cancer cells.

Caption: Genistein's inhibition of the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another key signaling cascade that regulates cell growth and differentiation. Genistein can inhibit the activation of this pathway, leading to cell cycle arrest and reduced proliferation.

Caption: Genistein's modulation of the MAPK/ERK pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and cell survival. Genistein has been demonstrated to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects and promoting apoptosis.

Caption: Genistein's inhibitory effect on the NF-κB signaling pathway.

Conclusion

Genistein-d4 is a critical tool for researchers in the fields of pharmacology, toxicology, and nutrition. Its use as an internal standard enables the reliable and accurate quantification of genistein in a wide range of biological matrices. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for the development and validation of robust bioanalytical methods. Furthermore, the visualization of genistein's interactions with key cellular signaling pathways provides a deeper understanding of its biological activities and therapeutic potential, underscoring the importance of precise quantification facilitated by Genistein-d4.

References

A Technical Guide to Genistein-d4: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Genistein-d4, a deuterated internal standard crucial for the accurate quantification of genistein in various biological matrices. This document details available product specifications from prominent suppliers, outlines experimental protocols for its use in mass spectrometry-based assays, and illustrates key signaling pathways where genistein plays a significant role.

Introduction to Genistein and the Role of Genistein-d4

Genistein is a naturally occurring isoflavone found predominantly in soybeans and other legumes. It is recognized as a phytoestrogen and has garnered significant interest in the scientific community for its diverse biological activities, including its role as a protein tyrosine kinase inhibitor.[1][2] Genistein's potential therapeutic applications in cancer, cardiovascular diseases, and osteoporosis are areas of active investigation.[3]

Accurate and precise quantification of genistein in preclinical and clinical studies is paramount to understanding its pharmacokinetics, bioavailability, and mechanism of action.[4] Genistein-d4, a stable isotope-labeled analog of genistein, serves as an ideal internal standard for mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its near-identical chemical and physical properties to unlabeled genistein ensure that it co-elutes during chromatography and experiences similar ionization efficiency, thereby correcting for variations during sample preparation and analysis.[5][6]

Commercial Suppliers and Availability of Genistein-d4

A number of reputable chemical suppliers offer Genistein-d4 for research purposes. The following table summarizes the product specifications from several key vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Sizes | CAS Number |

| Cayman Chemical | 18244 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg, 5 mg | 187960-08-3 |

| Sapphire North America | 18244 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg, 5 mg | 187960-08-3 |

| Santa Cruz Biotechnology | sc-211933 | Contains ~14% d3 | Contact for sizes | 187960-08-3 |

| Sigma-Aldrich (AA BLOCKS) | AABH303719CE | 99% (1-4 D) | Contact for sizes | 187960-08-3 |

| MedChemExpress | HY-116524S | 99.89% | 1 mg, 5 mg | 187960-08-3 |

Experimental Protocols: Quantification of Genistein using Genistein-d4

The following protocols provide a general framework for the use of Genistein-d4 as an internal standard in LC-MS/MS for the quantification of genistein in biological samples such as plasma or urine. Optimization of these methods is recommended for specific experimental conditions and matrices.

Preparation of Stock and Working Solutions

-

Genistein-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Genistein-d4 in a suitable organic solvent such as methanol or DMSO.

-

Genistein Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled genistein in the same solvent as the IS.

-

Working Standard Solutions: Perform serial dilutions of the genistein stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create a series of calibration standards at desired concentrations.

-

Internal Standard Working Solution: Dilute the Genistein-d4 stock solution with the same solvent to a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (e.g., plasma, serum, or urine), calibration standards, or quality control samples into microcentrifuge tubes.

-

Add 10 µL of the Genistein-d4 internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Conditions (Example)

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)

-

MRM Transitions:

-

Genistein: Q1/Q3 (e.g., m/z 269 -> 133)

-

Genistein-d4: Q1/Q3 (e.g., m/z 273 -> 133)

-

Signaling Pathways and Experimental Workflows

Genistein is a well-documented inhibitor of multiple tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][2] This inhibition can impact downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis. The use of Genistein-d4 as an internal standard is critical for accurately measuring genistein levels in cell-based assays and animal models used to study these pathways.

EGFR Signaling Pathway and Genistein Inhibition

Caption: Inhibition of EGFR signaling by Genistein.

Experimental Workflow for LC-MS/MS Quantification

Caption: A typical workflow for quantifying Genistein using an internal standard.

Conclusion

Genistein-d4 is an indispensable tool for researchers in pharmacology, drug metabolism, and toxicology who require accurate and reliable quantification of genistein. This guide provides a foundational understanding of its commercial availability and application in mass spectrometry. The provided protocols and diagrams serve as a starting point for developing robust analytical methods to further elucidate the significant biological roles of genistein.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

An In-depth Guide to the Mass Shift of Genistein-d4 vs. Genistein for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass shift between Genistein and its deuterated isotopologue, Genistein-d4. It covers the principles behind this shift, its critical application in quantitative mass spectrometry, and the experimental protocols necessary for its use.

Introduction: The Principle of Isotopic Labeling

In advanced quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest accuracy and precision.[1] Genistein-d4 is the deuterium-labeled form of Genistein, a well-studied isoflavone found in soy products.[2][3] The core principle involves replacing one or more hydrogen (H) atoms with their heavier, stable isotope, deuterium (D).[4][]

This substitution results in a compound that is chemically identical to the analyte of interest (the "light" form) in terms of its physicochemical properties, such as polarity, solubility, and ionization efficiency. However, it possesses a distinct, higher molecular weight. This deliberate mass shift is the key to its function as an ideal internal standard.[6]

Understanding the Mass Shift

The mass shift between Genistein and Genistein-d4 arises from the replacement of four hydrogen atoms with four deuterium atoms. The labeling in commercially available Genistein-d4 typically occurs on the phenyl ring, specifically at the 2, 3, 5, and 6 positions.[2][7]

A proton (the nucleus of a hydrogen atom) has a mass of approximately 1.0078 atomic mass units (amu). A deuteron (the nucleus of a deuterium atom, containing one proton and one neutron) has a mass of approximately 2.0141 amu.[4] Therefore, each H-to-D substitution increases the monoisotopic mass of the molecule by approximately 1.0063 amu. For Genistein-d4, this results in a total mass increase of roughly 4 Da.

The precise molecular weights and formulas are summarized below.

Table 1: Comparison of Molecular Properties

| Property | Genistein | Genistein-d4 |

| Chemical Formula | C₁₅H₁₀O₅[8][9][10] | C₁₅H₆D₄O₅[2] |

| Average Molecular Weight ( g/mol ) | 270.24[8][11][12] | ~274.27[7] |

| Monoisotopic Mass (Da) | 270.05282 | ~274.07792 |

Application in Quantitative Mass Spectrometry

Genistein-d4 is primarily used as an internal standard for the precise quantification of Genistein in complex biological matrices like plasma, serum, and tissue extracts.[2][13] The methodology, often employing UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), relies on the distinct mass difference between the analyte and the standard.[14][15]

The Rationale: During sample preparation (e.g., extraction, cleanup) and analysis (e.g., injection volume, ionization efficiency), variations are inevitably introduced. These variations can lead to inaccurate quantification. By adding a known amount of Genistein-d4 to every sample at the beginning of the workflow, both the analyte (Genistein) and the internal standard (Genistein-d4) are subjected to the exact same experimental conditions and potential sources of error.

Because they are chemically identical, any loss during sample prep or fluctuation in instrument response will affect both compounds equally.[1] In the mass spectrometer, the two compounds are easily distinguished by their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant and accurate despite experimental variability.

Generic Experimental Protocol: UPLC-MS/MS Quantification

This section outlines a typical methodology for quantifying Genistein in a biological matrix using Genistein-d4.

4.1. Materials and Reagents

-

Genistein analytical standard

-

Genistein-d4 internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (e.g., human plasma)

-

Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents

4.2. Sample Preparation

-

Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

-

Spiking: Add 10 µL of the Genistein-d4 internal standard working solution (e.g., at 100 ng/mL) to each sample, standard, and quality control (QC) sample. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Extraction: Carefully transfer the supernatant to a new tube or vial for analysis. Evaporate to dryness under a gentle stream of nitrogen if concentration is needed, then reconstitute in the mobile phase.

4.3. UPLC-MS/MS Conditions

-

Column: A reverse-phase column, such as a C18 (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient starting from low %B (e.g., 10%) to high %B (e.g., 95%) over several minutes to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

4.4. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions must be optimized for the instrument used. Representative transitions are listed in the table below.

Table 2: Representative MRM Transitions for Genistein and Genistein-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Genistein | 269.1 | 151.0 |

| Genistein-d4 | 273.1 | 153.0 |

Note: Product ions may vary. The values shown are for illustrative purposes and should be optimized empirically.

Genistein's Role in Signaling Pathways

Genistein is a well-known inhibitor of multiple tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[2] By blocking the autophosphorylation of such receptors, it can interfere with downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis. This mechanism is central to the extensive research into its potential anticancer properties.

Conclusion

The +4 Da mass shift of Genistein-d4, achieved through deuterium labeling, is a fundamental and enabling tool for modern bioanalysis. It allows Genistein-d4 to serve as an ideal internal standard, co-eluting with the unlabeled analyte but remaining distinct in the mass spectrometer. This co-analysis corrects for variations in sample processing and instrument performance, ensuring highly accurate and reliable quantification of Genistein in complex research and clinical samples. This methodology is indispensable for pharmacokinetic, metabolic, and toxicological studies in drug development and life sciences research.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Genistein - Wikipedia [en.wikipedia.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. scbt.com [scbt.com]

- 9. Genistein syntheticNo, =98 HPLC,powder 446-72-0 [sigmaaldrich.com]

- 10. Genistein [drugfuture.com]

- 11. bioaustralis.com [bioaustralis.com]

- 12. raybiotech.com [raybiotech.com]

- 13. Mass spectrometric determination of Genistein tissue distribution in diet-exposed Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening of Novel Source for Genistein by Rapid and Sensitive UPLC-APCI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Genistein-d4 as an Internal Standard in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Genistein-d4 as an internal standard in quantitative mass spectrometry (MS) assays. Genistein, a prominent isoflavone found in soy products, is the subject of extensive research for its potential health benefits, including its role in preventing hormone-related cancers and cardiovascular diseases. Accurate and precise quantification of genistein in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard like Genistein-d4 is the gold standard for achieving reliable and reproducible results in LC-MS/MS bioanalysis.

The Principle of Stable Isotope Dilution and the Utility of Genistein-d4

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity. However, the accuracy of quantification can be compromised by several factors, including sample loss during extraction, matrix effects (ion suppression or enhancement), and variations in instrument response. The stable isotope dilution (SID) method effectively mitigates these issues.

Genistein-d4 is a deuterated analog of genistein, where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a mass increase of four Daltons, making it easily distinguishable from the endogenous, unlabeled genistein by the mass spectrometer. Crucially, the physicochemical properties of Genistein-d4 are nearly identical to those of genistein. This ensures that both compounds behave similarly during sample preparation, chromatographic separation, and ionization.

By adding a known amount of Genistein-d4 to a sample at the earliest stage of preparation, it acts as a surrogate for the analyte of interest. Any loss of genistein during the analytical workflow will be accompanied by a proportional loss of Genistein-d4. Consequently, the ratio of the MS signal of genistein to that of Genistein-d4 remains constant, leading to highly accurate and precise quantification.

Quantitative Data for Genistein Analysis using Genistein-d4

The following tables summarize key quantitative parameters for the analysis of genistein using Genistein-d4 as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters for Genistein and Genistein-d4

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| Genistein | 269.0 | 133.0, 135.0[1] | Negative ESI |

| Genistein-d4 | 273.0 | 133.0, 137.0 | Negative ESI |

Note: Product ions for Genistein-d4 can vary depending on the position of the deuterium labels. The listed transitions are common and effective for quantification.

Table 2: Performance Characteristics of Validated LC-MS/MS Methods

| Parameter | Typical Range | Reference |

| Linearity Range | 0.5 - 1000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [1][3] |

| Inter-assay Precision (%RSD) | < 15% | [4] |

| Intra-assay Precision (%RSD) | < 10% | [4] |

| Accuracy (%Bias) | 85 - 115% | [5] |

| Extraction Recovery | > 80% | [4] |

Detailed Experimental Protocol: Quantification of Genistein in Human Plasma

This section provides a representative, detailed methodology for the quantification of genistein in human plasma using Genistein-d4 as an internal standard.

1. Materials and Reagents

-

Genistein certified reference standard

-

Genistein-d4 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve genistein and Genistein-d4 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the genistein primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standards for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, 2000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Genistein-d4 primary stock solution with methanol:water (1:1, v/v).

3. Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of the Genistein-d4 internal standard working solution (100 ng/mL). Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B

-

3.6-5.0 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Genistein: Q1 269.0 -> Q3 133.0

-

Genistein-d4: Q1 273.0 -> Q3 133.0

-

-

Ion Source Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 550°C

-

Curtain Gas: 20 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of genistein to Genistein-d4 against the concentration of the calibration standards.

-

Perform a linear regression analysis with a 1/x² weighting.

-

Quantify the concentration of genistein in the unknown samples using the regression equation from the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Genistein Quantification

Caption: A typical experimental workflow for the quantification of genistein in a biological matrix using an internal standard.

Simplified Signaling Pathway of Genistein's Anticancer Effects

Caption: Simplified signaling pathways modulated by genistein, leading to its anticancer effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Genistein-d4 in Preclinical Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data interpretation for preliminary pharmacokinetic studies utilizing Genistein-d4. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource for employing this deuterated internal standard in the quantitative analysis of genistein in biological matrices.

Introduction to Genistein and the Role of Genistein-d4

Genistein, a prominent isoflavone found in soy products, has garnered significant scientific interest for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and cardioprotective properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a therapeutic agent. Pharmacokinetic studies are essential for elucidating these processes.

The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of analytes in complex biological matrices by mass spectrometry. Genistein-d4, a deuterated analog of genistein, serves as an ideal internal standard for pharmacokinetic analysis. Its chemical and physical properties are nearly identical to genistein, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation from Biological Matrices

Accurate quantification of genistein begins with meticulous sample preparation to extract the analyte and internal standard from the biological matrix and remove interfering substances. The following are generalized protocols for plasma/serum and urine, which may require optimization based on specific laboratory conditions and instrumentation.

2.1.1. Plasma/Serum Sample Preparation

This protocol outlines a common liquid-liquid extraction (LLE) method for the extraction of genistein and Genistein-d4 from plasma or serum.

Materials:

-

Plasma or serum samples

-

Genistein-d4 internal standard solution (in methanol or DMSO)

-

Acetonitrile

-

Ethyl acetate

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw frozen plasma or serum samples on ice.

-

In a microcentrifuge tube, aliquot 100 µL of the plasma/serum sample.

-

Spike the sample with 10 µL of Genistein-d4 internal standard solution at a known concentration.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Add 500 µL of ethyl acetate for liquid-liquid extraction.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Centrifuge at 15,000 x g for 5 minutes to remove any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.2. Urine Sample Preparation with Enzymatic Hydrolysis

Genistein and its metabolites are often excreted in urine as glucuronide and sulfate conjugates. To quantify total genistein, enzymatic hydrolysis is required to cleave these conjugates.

Materials:

-

Urine samples

-

Genistein-d4 internal standard solution

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Formic acid

Procedure:

-

Thaw frozen urine samples.

-

In a glass tube, mix 500 µL of urine with 500 µL of sodium acetate buffer.

-

Add 20 µL of β-glucuronidase/sulfatase solution.

-

Spike the sample with 10 µL of Genistein-d4 internal standard solution.

-

Incubate the mixture at 37°C for 12-18 hours.

-

Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove salts and polar impurities.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following provides a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of genistein and Genistein-d4.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: Linear gradient from 10% to 90% B

-

5-6 min: Hold at 90% B

-

6-6.5 min: Linear gradient from 90% to 10% B

-

6.5-8 min: Hold at 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. Negative ion mode is often preferred for phenolic compounds.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Collision Energy: Optimized for each transition (typically 25-35 eV).

-

Ion Source Temperature: 500-550°C

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of genistein from preliminary studies in humans. These values can vary significantly based on the study population, dosage, and formulation.

Table 1: Pharmacokinetic Parameters of Total Genistein in Postmenopausal Women. [2][3]

| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) |

| Cmax (ng/mL) | 798.0 ± 441.9 | 701.6 ± 310.7 |

| Tmax (hours) | 2.22 ± 1.09 | 3.1 ± 1.2 |

| t1/2 (hours) | 10.4 ± 4.1 | - |

| AUC (ng·h/mL) | 10424 ± 6290 | - |

Table 2: Pharmacokinetic Parameters of Unconjugated Genistein in Postmenopausal Women (Fasting State). [2][3]

| Parameter | Value (Mean ± SD) |

| Cmax (µM) | 0.052 ± 0.055 |

| Tmax (hours) | 1.88 ± 1.36 |

| t1/2 (hours) | 2.3 ± 1.6 |

| AUC (ng·h/mL) | 53.75 ± 17.59 |

Table 3: Pharmacokinetic Parameters of Conjugated Genistein in Post-menopausal Women after a Single and Repeated Doses. [4]

| Parameter | First Dose | Steady State (Day 7) |

| Cmax (ng/mL) | 456.8 | 498.5 |

| Tmax (hours) | 5.9 | 5.3 |

| t1/2 (hours) | 10.8 | 8.2 |

| AUC (h·ng/mL) | 3949.1 (AUC0-inf) | 5923.3 (AUC0-24h) |

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts relevant to genistein's mechanism of action and the experimental workflow for its pharmacokinetic analysis.

Caption: Experimental workflow for pharmacokinetic analysis of genistein using Genistein-d4.

Caption: Key signaling pathways modulated by genistein in cancer cells.

Conclusion

The use of Genistein-d4 as an internal standard in LC-MS/MS-based pharmacokinetic studies provides a robust and reliable method for the quantification of genistein in biological matrices. The detailed experimental protocols and compiled pharmacokinetic data presented in this guide serve as a valuable resource for researchers in the field of drug development and natural product pharmacology. A thorough understanding of genistein's pharmacokinetic profile is essential for the design of future preclinical and clinical studies to fully evaluate its therapeutic potential. The signaling pathways illustrated highlight the complex mechanisms through which genistein exerts its biological effects, providing a basis for further mechanistic investigations.

References

- 1. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Stability and Storage of Genistein-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Genistein-d4. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Introduction to Genistein-d4

Genistein-d4 is a deuterated form of genistein, a naturally occurring isoflavone found predominantly in soybeans and other legumes. Genistein itself is a subject of extensive research due to its potential therapeutic effects, which are attributed to its interaction with various signaling pathways in the body. As a stable isotope-labeled internal standard, Genistein-d4 is crucial for the accurate quantification of genistein in biological matrices by mass spectrometry-based methods. Ensuring its stability is paramount for the validity of such analytical measurements.

Recommended Storage Conditions and Stability

Proper storage is critical to maintain the chemical integrity of Genistein-d4. The following table summarizes the recommended storage conditions and known stability information based on data from various suppliers and relevant literature.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C for long-term storage. | [1][2][3] |

| Physical Form | Crystalline solid. | [2] |

| Long-Term Stability | Stable for at least 4 years when stored at -20°C. | [2][4] |

| Shipping Conditions | Shipped at room temperature in the continental US; may vary for international shipping. | [4] |

| Solution Stability | Genistein solutions in DMSO can be frozen in aliquots for storage. | [5] |

| Light Sensitivity | Genistein is noted to be light-sensitive; therefore, it should be protected from light. | [3] |

Factors Affecting Stability

Several environmental factors can influence the stability of genistein and, by extension, Genistein-d4. These include temperature, pH, and light exposure.

-

Temperature: High temperatures can lead to the degradation of isoflavones. Studies on genistein have shown that degradation rates increase with temperature.[6][7]

-

pH: The pH of the solution can affect the stability of genistein. At alkaline pH (e.g., pH 9), the degradation of genistein is more rapid compared to neutral pH.[7][8]

-

Light: Exposure to light, particularly UV radiation, can cause photodegradation of isoflavones.[9] It is recommended to store Genistein-d4, both in solid form and in solution, protected from light.

Experimental Protocols for Stability Assessment

To ensure the integrity of Genistein-d4 in experimental settings, it is crucial to perform stability studies. The following are generalized protocols for conducting forced degradation and long-term stability studies, based on established methods for isoflavones.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and to establish the intrinsic stability of the molecule.

Objective: To assess the stability of Genistein-d4 under various stress conditions.

Materials:

-

Genistein-d4

-

HPLC-grade methanol, acetonitrile, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a UV or mass spectrometer detector

-

pH meter

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Genistein-d4 in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature and take samples at specified time intervals.

-

-

Thermal Degradation:

-

Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) and take samples at various time points.

-

-

Photostability:

-

Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

-

The percentage of degradation is calculated by comparing the peak area of the stressed sample to that of an unstressed control.

-

Long-Term Stability Study Protocol

Objective: To evaluate the stability of Genistein-d4 under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: Aliquot Genistein-d4 as a solid and in solution (e.g., in DMSO) into appropriate light-protected containers.

-

Storage: Store the samples at the recommended long-term storage condition (-20°C) and at an accelerated condition (e.g., 4°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months).

-

Analysis: At each time point, retrieve a sample from each storage condition and analyze it for purity and concentration using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Data Evaluation: Compare the results to the initial time point (time 0) to determine any significant changes in purity or concentration over time.

Genistein Signaling Pathways

Genistein exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for researchers utilizing Genistein-d4 in their studies. The following diagrams illustrate some of the key signaling pathways influenced by genistein.

Caption: Genistein inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: Genistein's inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a stability study of Genistein-d4.

Caption: A typical workflow for a forced degradation study of Genistein-d4.

Conclusion

The stability and proper storage of Genistein-d4 are of utmost importance for its use as an internal standard in quantitative analytical studies. This guide provides essential information on recommended storage conditions, factors influencing stability, and detailed protocols for stability assessment. By adhering to these guidelines, researchers can ensure the integrity of Genistein-d4, leading to more accurate and reproducible experimental results. The provided diagrams of signaling pathways and experimental workflows offer a visual aid to understanding the broader context of genistein research and the practical aspects of its stability testing.

References

- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Altered kinetics and extent of urinary daidzein and genistein excretion in women during chronic soya exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nepjol.info [nepjol.info]

- 6. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to Genistein-d4: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of key experimental applications for Genistein-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Compound Identification and Properties

Genistein-d4 is a deuterated form of Genistein, a naturally occurring isoflavone found in soy products. It is commonly used as an internal standard in mass spectrometry-based quantification of Genistein.[1]

| Property | Value | Reference |

| Synonyms | 5,7-dihydroxy-3-(4-hydroxyphenyl-2,3,5,6-d4)-4H-1-benzopyran-4-one | [2] |

| CAS Number | 187960-08-3 | [2] |

| Molecular Formula | C₁₅H₆D₄O₅ | |

| Molecular Weight | 274.3 g/mol | [3] |

| Appearance | White to yellow powder or crystalline solid | [4] |

| Melting Point | 290-292 °C (decomposes) | [5] |

| Storage Temperature | -20°C | [3][6] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1][6] |

| Stability | ≥ 4 years when stored at -20°C | [1][3] |

Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for Genistein-d4, compiled from various supplier safety data sheets.

Hazard Identification

Genistein-d4 is classified as hazardous under the Globally Harmonized System (GHS).[2]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

-

Health Hazard

-

Irritant

-

Environmental Hazard

Signal Word: Warning

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting without medical advice.[4] |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] |

| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[2] Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Avoid dust formation.[4]

-

Environmental Precautions: Do not let product enter drains, other waterways, or soil.[4] Inform respective authorities in case of seepage into water course or sewage system.[2]

-

Methods for Cleaning Up: Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[4]

Handling and Storage Precautions

-

Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes. Use only with adequate ventilation. Minimize dust generation and accumulation. Keep away from sources of ignition.[4] Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a tightly-closed container when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances. The recommended storage temperature is -20°C.[3][4][6]

Exposure Controls and Personal Protection

-

Engineering Controls: Use adequate general and local exhaust ventilation to keep airborne concentrations low. Facilities storing or utilizing this material should be equipped with an eyewash fountain.[4]

-

Personal Protective Equipment (PPE):

Toxicological Information

Genistein, the non-deuterated analogue, has been studied for its toxicological effects. It has been shown to interact with estrogen receptors and multiple other molecular targets.[8] High doses of genistein have been associated with hepatotoxicity in animal models, indicated by elevated levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[9][10]

Experimental Protocols

Genistein-d4 is primarily used as an internal standard for the accurate quantification of genistein in biological samples using GC- or LC-MS.[1] The experimental conditions for assays involving Genistein-d4 will mirror those of unlabeled Genistein. Below are generalized protocols for key experiments where Genistein is frequently studied.

In Vitro Tyrosine Kinase Inhibition Assay (EGFR)

This protocol describes a method to assess the inhibitory effect of Genistein on Epidermal Growth Factor Receptor (EGFR) kinase activity.

-

Preparation of Reagents:

-

Prepare a stock solution of Genistein in DMSO. Further dilute to desired concentrations in kinase assay buffer.

-

Recombinant human EGFR enzyme.

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[11]

-

ATP solution.

-

Peptide substrate specific for EGFR.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the EGFR enzyme to each well.

-

Add the various dilutions of Genistein or vehicle control (DMSO) to the wells and pre-incubate for 30 minutes at room temperature.[4]

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).[11][12]

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]

-

Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.[11][12]

-

Fluorescence-based Assay: Using a fluorescent peptide substrate that changes its fluorescence properties upon phosphorylation.[4]

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Genistein concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Genistein concentration to determine the IC₅₀ value.

-

Apoptosis Induction and Detection by Western Blot

This protocol outlines a general method for treating cells with Genistein and detecting apoptosis markers using Western blotting.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HT29 colon cancer cells) in appropriate media.[13]

-

Seed the cells in culture plates or flasks and allow them to adhere overnight.

-

Treat the cells with various concentrations of Genistein (e.g., 30, 50, 70 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[13]

-

-

Protein Extraction:

-

Harvest the cells by scraping or trypsinization.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptosis markers. Key markers include:

-

Cleaved Caspase-3: An executioner caspase, its cleaved (active) form is a hallmark of apoptosis.

-

Cleaved PARP: A substrate of activated caspases; its cleavage indicates apoptosis.

-

Bcl-2 family proteins: Analyze the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

-

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Compare the expression levels of apoptosis markers in Genistein-treated cells to the control cells.

-

Signaling Pathways Modulated by Genistein

Genistein is known to modulate multiple key signaling pathways involved in cell proliferation, survival, and apoptosis. Its primary mechanism of action is the inhibition of protein tyrosine kinases.

EGFR and Downstream MAPK/PI3K Signaling

Genistein can inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3] This inhibition can block the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[14] These pathways are crucial for cell growth and survival, and their inhibition by Genistein can lead to cell cycle arrest and apoptosis.

JAK/STAT Signaling Pathway

Genistein has also been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] It can disrupt the phosphorylation of JAK1 and JAK2, which in turn prevents the activation of their downstream target, STAT3.[1] The JAK/STAT pathway is involved in cellular responses to cytokines and growth factors, and its inhibition can affect cell proliferation and survival.

References

- 1. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. Genistein protects epilepsy-induced brain injury through regulating the JAK2/STAT3 and Keap1/Nrf2 signaling pathways in the developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGF-receptor phosphorylation and downstream signaling are activated by genistein during subacute liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Genistein Glycosides Inhibiting EGFR Phosphorylation Enhance the Effect of Radiation in HCT 116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. promega.com.cn [promega.com.cn]

- 12. promega.com [promega.com]

- 13. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Genistein in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of genistein in biological matrices. The method utilizes a stable isotope-labeled internal standard, Genistein-d4, to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring reliable quantification of this biologically active isoflavone. The simple sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection make this method suitable for high-throughput analysis in pharmacokinetic, metabolic, and clinical studies.

Introduction

Genistein, a prominent isoflavone found in soy and other legumes, has garnered significant scientific interest due to its potential health benefits, including roles in the prevention and treatment of chronic diseases.[1] Accurate and precise quantification of genistein in biological samples is crucial for understanding its bioavailability, metabolism, and pharmacokinetics. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as Genistein-d4, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[4][5][6] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for genistein quantification.

Experimental

Materials and Reagents

-

Genistein (≥98% purity)

-

Genistein-d4 (≥99% deuterated forms)[4]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

Prepare stock solutions of genistein and Genistein-d4 in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

2.3.2. Working Standard Solutions

Prepare working standard solutions by serially diluting the stock solutions with 50% methanol. These will be used to create calibration curves and quality control samples.

2.3.3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of Genistein-d4 internal standard working solution (concentration to be optimized based on expected genistein levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

2.4.1. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-4.0 min: 90-10% B

-

4.0-5.0 min: 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

2.4.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative.[2][7]

-

Multiple Reaction Monitoring (MRM) Transitions: The quantification was performed using MRM.[1]

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Genistein | 269.0 | 133.0 | 150 | -35 |

| Genistein-d4 | 273.0 | 135.0 | 150 | -35 |

Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and matrix effect.[8]

Table 1: Quantitative Data Summary (Example)

| Parameter | Genistein |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL[7] |

| Limit of Quantification (LOQ) | 2 ng/mL[7] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the principle of internal standard usage.

Caption: LC-MS/MS Experimental Workflow for Genistein Quantification.

Caption: Principle of Internal Standard Use in LC-MS/MS Quantification.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of genistein in biological matrices. The use of a deuterated internal standard, Genistein-d4, ensures the accuracy and precision of the results. This method is a valuable tool for researchers in the fields of pharmacology, toxicology, and nutrition to further investigate the biological roles of genistein.

References

- 1. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On-line sample preparation using restricted-access media in the analysis of the soy isoflavones, genistein and daidzein, in rat serum using liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. neeligenetics.com [neeligenetics.com]

Application Note and Protocol: Quantitative Analysis of Genistein in Plasma using Genistein-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, is the subject of extensive research due to its potential health benefits, including roles in preventing hormone-dependent cancers, cardiovascular disease, and osteoporosis.[1] Accurate quantification of genistein in plasma is crucial for pharmacokinetic, metabolic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Genistein-d4, is the gold standard for bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Genistein-d4 shares near-identical physicochemical properties with genistein, ensuring similar behavior during sample preparation and chromatographic separation. This co-elution allows for the correction of variability in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.

This document provides a detailed protocol for the extraction and quantification of genistein in plasma samples using Genistein-d4 as an internal standard with LC-MS/MS.

Materials and Reagents

-

Analytes and Internal Standard:

-

Genistein (≥98% purity)

-

Genistein-d4 (≥98% purity, isotopic purity ≥99%)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

-

Consumables:

-

Microcentrifuge tubes (1.5 mL)

-

Pipette tips

-

Autosampler vials with inserts

-

Syringe filters (0.22 µm)

-

Experimental Protocols

Stock and Working Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of genistein and Genistein-d4 in methanol.

-

Working Standard Solutions: Serially dilute the genistein stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Genistein-d4 stock solution with methanol to a final concentration of 100 ng/mL.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[2][3][4]

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Genistein-d4 internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).[2]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Enzymatic Hydrolysis (for total genistein quantification)

In plasma, genistein is often present as glucuronide and sulfate conjugates.[6][7] To measure the total genistein concentration, an enzymatic hydrolysis step is required.

-

To 100 µL of plasma, add the Genistein-d4 internal standard.

-

Add 50 µL of β-glucuronidase/sulfatase solution in 0.1 M sodium acetate buffer (pH 5.0).[8]

-

Incubate the mixture at 37°C for 12 hours.[8]

-

Proceed with the protein precipitation method as described in section 3.2.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Genistein: 269 -> 133[1][9][10] Genistein-d4: 273 -> 133 |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Data Presentation and Analysis

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of genistein to Genistein-d4 against the concentration of the genistein standards. The linearity of the method should be assessed over the expected concentration range in the samples.

| Analyte | Linear Range | Correlation Coefficient (r²) |

| Genistein | 1 - 1000 ng/mL | > 0.995[11] |

Method Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical method for genistein in plasma.

| Parameter | Acceptance Criteria | Typical Performance |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | ~1 ng/mL[10] |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% | < 10%[6][7] |

| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal concentration | 90-110%[1] |

| Recovery | Consistent and reproducible | > 85%[6][7] |

Visualizations

Caption: Experimental workflow for the quantification of genistein in plasma.